molecular formula C14H13NO B1210742 3-Acetamidobiphenyl CAS No. 2113-54-4

3-Acetamidobiphenyl

Cat. No.: B1210742
CAS No.: 2113-54-4
M. Wt: 211.26 g/mol
InChI Key: IRMSAKOLFSBQJH-UHFFFAOYSA-N
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Description

3-Acetamidobiphenyl (3-AABP) is a substituted aromatic amine characterized by a biphenyl backbone with an acetamido (-NHCOCH₃) functional group at the 3-position. It is structurally related to carcinogenic aromatic amines such as 3-aminobiphenyl (3-ABP) but differs in the presence of the acetylated amino group. This modification significantly alters its metabolic fate and reactivity. Studies using rat liver microsomal preparations demonstrate that 3-AABP undergoes hepatic oxidation, primarily yielding 3-acetamido-6-hydroxybiphenyl as its major metabolite .

Properties

CAS No.

2113-54-4

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

N-(3-phenylphenyl)acetamide

InChI

InChI=1S/C14H13NO/c1-11(16)15-14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-10H,1H3,(H,15,16)

InChI Key

IRMSAKOLFSBQJH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2

Other CAS No.

2113-54-4

Synonyms

3-acetamidobiphenyl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Metabolic Differences

3-Acetamidobiphenyl vs. 3-Aminobiphenyl (3-ABP)

  • Structural Contrast : The acetamido group in 3-AABP replaces the primary amine (-NH₂) in 3-ABP. This substitution reduces the compound’s basicity and alters its electronic properties, influencing metabolic pathways.
  • Metabolic Pathways: 3-AABP: Predominantly hydroxylated at the 6-position to form 3-acetamido-6-hydroxybiphenyl. No significant formation of reactive intermediates (e.g., hydroxylamines or nitroso derivatives) is observed . 3-ABP: Hydroxylated at 2- and 4-positions (ortho to the amino group), with minor 6-position activity.
Table 1: Metabolic Comparison of 3-AABP and 3-ABP
Parameter This compound (3-AABP) 3-Aminobiphenyl (3-ABP)
Major Hydroxylation Site 6-position 2- and 4-positions
Reactive Metabolites None detected Hydroxylamine, Nitroso, Nitro
Enzymatic Pathway Cytochrome P450-mediated oxidation Mixed enzymatic/non-enzymatic

Implications of Structural Modifications

The acetamido group in 3-AABP sterically and electronically hinders N-hydroxylation, a critical step in the activation of carcinogenic aromatic amines. In contrast, 3-ABP’s unmodified amino group facilitates N-oxidation, leading to reactive intermediates capable of forming DNA adducts .

Reactivity and Toxicity Considerations

  • However, its 6-hydroxy metabolite may undergo further phase II conjugation (e.g., glucuronidation or sulfation), influencing excretion pathways.
  • 3-ABP: The generation of nitroso derivatives is associated with covalent binding to cellular macromolecules, a hallmark of carcinogenicity observed in other aromatic amines like 4-aminobiphenyl .

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